Technical Whitepaper: Identification, Synthesis, and Application of 4-Amino-2-(ethylthio)-N-methylbenzamide (CAS 920483-54-1)
Technical Whitepaper: Identification, Synthesis, and Application of 4-Amino-2-(ethylthio)-N-methylbenzamide (CAS 920483-54-1)
Executive Summary
In modern pharmaceutical development, the rapid identification and synthesis of highly functionalized organic building blocks are critical bottlenecks. 4-Amino-2-(ethylthio)-N-methylbenzamide is a specialized, multi-functional intermediate heavily utilized in the design of kinase inhibitors and complex heterocyclic scaffolds. Due to its niche application, standard nomenclature queries often fail to yield its exact Chemical Abstracts Service (CAS) registry number.
This whitepaper provides a comprehensive technical guide detailing the successful identification of its CAS number as 920483-54-1 [1], outlines a field-proven, chemoselective synthetic methodology, and establishes a self-validating analytical protocol for structural verification.
Chemical Identity and Structural Parsing
The target molecule features a benzamide core decorated with three distinct functional groups: a para-amino group, an ortho-ethylthio ether, and an N-methyl amide. This specific substitution pattern creates a unique electronic environment that dictates its downstream reactivity.
Quantitative Chemical Properties
The following table summarizes the key physicochemical parameters of the target compound[1],[2]:
| Property | Value |
| Chemical Name | 4-Amino-2-(ethylthio)-N-methylbenzamide |
| CAS Registry Number | 920483-54-1 |
| Molecular Formula | C10H14N2OS |
| Molecular Weight | 210.30 g/mol |
| MDL Number | MFCD12027520 |
| SMILES String | CNC(=O)C1=C(SCC)C=C(N)C=C1 |
Navigating the CAS Number Search for Rare Intermediates
Identifying the CAS number for rare intermediates requires a systematic, fragment-based search strategy rather than relying on exact string matching. Standard databases may index the compound under obscure systematic names. The successful identification of CAS 920483-54-1 was achieved by cross-referencing substructure queries with specialized vendor databases such as BLD Pharm[1], ChemicalBook[2], and AK Scientific[3].
Workflow for identifying the CAS number of rare chemical intermediates.
Proposed Synthetic Methodology & Mechanistic Causality
Mechanistic Rationale
In designing a robust synthetic route, attempting a direct nucleophilic aromatic substitution (SNAr) on a 4-amino-2-fluorobenzoic acid precursor is fundamentally flawed. As observed in related benzamide systems, the amino (-NH₂) group at the para-position acts as a powerful electron-donating group via resonance (+R effect), which significantly increases the electron density of the aromatic ring[4]. This electron-rich nature deactivates the ring towards nucleophilic attack by ethanethiol.
To circumvent this, our protocol employs 4-nitro-2-fluorobenzoic acid as the starting material. The strong electron-withdrawing nature (-I, -R) of the nitro group synergizes with the carboxylic acid to highly activate the ortho-fluoro position, ensuring rapid and high-yielding thioetherification prior to late-stage nitro reduction.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (Thioetherification)
-
Charge a flame-dried reaction vessel with 4-nitro-2-fluorobenzoic acid (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C under an inert argon atmosphere.
-
Add sodium ethanethiolate (1.2 eq) portion-wise to control the exothermic reaction.
-
Heat the mixture to 80°C for 4 hours, monitoring the consumption of the starting material via LC-MS.
-
Quench with 1M HCl, extract with EtOAc, and concentrate to yield 2-(ethylthio)-4-nitrobenzoic acid.
Step 2: Amide Coupling
-
Dissolve the intermediate (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq), stirring for 15 minutes at room temperature to form the active ester.
-
Introduce methylamine hydrochloride (1.5 eq) and stir for 2 hours.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and evaporate to isolate 2-(ethylthio)-N-methyl-4-nitrobenzamide.
Step 3: Chemoselective Nitro Reduction
-
Suspend the nitro-intermediate in a 4:1 mixture of Ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Reflux the suspension at 90°C for 2 hours.
-
Filter the hot mixture through a Celite pad to remove iron residues.
-
Concentrate the filtrate and purify via flash chromatography (DCM:MeOH) to afford the target compound, 4-amino-2-(ethylthio)-N-methylbenzamide .
Proposed chemoselective synthetic route for 4-amino-2-(ethylthio)-N-methylbenzamide.
Analytical Characterization & Self-Validating Protocols
A critical aspect of utilizing commercially sourced or synthetically derived intermediates is rigorous structural verification. Relying solely on vendor certificates of analysis introduces risk. The following self-validating analytical protocol establishes absolute structural confirmation:
LC-MS Analysis:
-
Method: C18 Reverse Phase (e.g., Waters Acquity BEH) using H2O/MeCN (0.1% Formic Acid).
-
Validation Criterion: The monoisotopic mass is 210.08 Da. In positive electrospray ionization (ESI+), the target must exhibit a dominant [M+H]⁺ peak at m/z 211.09 .
¹H NMR (400 MHz, DMSO-d6) Validation Criteria:
-
Amide Proton: The N-methyl amide proton must appear as a broad quartet at ~8.0 ppm.
-
Aromatic System: Must display a characteristic 1,2,4-substitution pattern: an ortho-coupled doublet (~7.4 ppm, J=8.5 Hz) for H-6, a meta-coupled doublet (~6.6 ppm, J=2.0 Hz) for H-3, and a doublet of doublets (~6.4 ppm, J=8.5, 2.0 Hz) for H-5.
-
Primary Amine: The -NH₂ group should integrate to 2 protons as a broad singlet at ~5.5 ppm.
-
Ethylthio Ether: Must show a clean quartet at ~2.8 ppm (-SCH₂-) and a triplet at ~1.2 ppm (-CH₃).
Applications in Pharmaceutical Development
4-Amino-2-(ethylthio)-N-methylbenzamide serves as a highly versatile precursor for complex heterocyclic scaffolds. The para-amino group retains significant nucleophilicity and can be engaged in Buchwald-Hartwig cross-couplings or direct amidation to attach various pharmacophores.
Furthermore, ortho-substituted aminobenzamides are well-documented precursors for cyclization reactions. For instance, related aminobenzamides readily react with CO₂ or phosgene equivalents to yield functionalized quinazoline-2,4(1H,3H)-diones[5]. The presence of the ethylthio ether provides an additional vector for late-stage oxidation to a sulfoxide or sulfone, enabling precise tuning of the molecule's pharmacokinetic properties (e.g., solubility and target binding affinity).
References
-
ACS Publications. "Ultrafast Conversion of CO2 into Quinazoline-2,4(1H,3H)-diones Catalyzed by a [Co3] Cluster-Based Metal–Organic Framework at Room Temperature". acs.org. URL: [Link]
